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Compound of Interest

Compound Name: Pyridine-3-sulfonamide

CAS No.: 2922-45-4

Cat. No.: B1584339 Get Quote

Executive Summary & Pharmacophore Context
Pyridine-3-sulfonamide (C

H

N

O

S) is a critical fragment in medicinal chemistry, serving as the foundational pharmacophore for
Carbonic Anhydrase Inhibitors (CAIs) and various anticancer agents. Unlike benzene-
sulfonamides, the pyridine nitrogen introduces specific solubility challenges and electronic
effects that complicate spectral analysis.

This guide provides a validated framework for the structural confirmation of Pyridine-3-
sulfonamide, distinguishing it from its 2- and 4-isomers through diagnostic spectroscopic

handles.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
CAS: 1594-57-6[1][2]

Molecular Weight: 158.18 g/mol [3][4]
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Appearance: White to off-white crystalline powder

Melting Point: 169–171 °C[5]

Solubility: Soluble in DMSO, Methanol (hot); Sparingly soluble in Water; Insoluble in non-

polar solvents (Hexane, CHCl

).

Sample Preparation Protocols
Author’s Note: The most common failure mode in analyzing this compound is solvent selection.

The sulfonamide protons are exchangeable and often vanish in wet solvents or broaden

significantly in chloroform.

Protocol A: NMR Sample Preparation
Objective: Maximize resolution of exchangeable amide protons (

).

Solvent Choice: Use DMSO-d

(99.9% D). Avoid CDCl

due to poor solubility and rapid proton exchange which broadens the amide peak.

Drying: Ensure the NMR tube is oven-dried. Trace water in DMSO-d

(typically at 3.33 ppm) can catalyze proton exchange, coalescing the

doublet/singlet into the baseline.

Concentration: Prepare a solution of ~10 mg in 0.6 mL DMSO-d

. High concentrations can cause stacking effects, shifting aromatic protons upfield.

Protocol B: IR Sample Preparation
Objective: Clearly resolve the symmetric and asymmetric sulfonyl stretches.
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Method: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to prevent

hygroscopic water absorption which obscures the N-H region (3200-3400 cm

).

Cleaning: Clean the crystal with isopropanol before and after to prevent cross-contamination

from previous sulfonyl-containing samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H NMR spectrum of Pyridine-3-sulfonamide is characterized by a distinct splitting pattern
typical of 3-substituted pyridines. The key diagnostic is the H2 proton, which appears most
downfield due to the synergistic deshielding of the ring nitrogen and the sulfonamide group.

Predicted H NMR Data (400 MHz, DMSO-d )
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Proton Position

Chemical
Shift (

, ppm)

Multiplicity Coupling
(Hz)

Diagnostic
Note

H2 C2-H 8.95 – 9.05
Doublet (d) or

Broad Singlet

Most

Deshielded.

Located

between N

and SO

.

H6 C6-H 8.75 – 8.85
Doublet of

doublets (dd)
,

Deshielded

by adjacent

Ring N.

H4 C4-H 8.20 – 8.30
Doublet of

doublets (dd)
,

Ortho to SO

, Para to N.

H5 C5-H 7.60 – 7.70
Doublet of

doublets (dd)
,

Most shielded

aromatic

proton (Meta

to N).

NH Amide 7.50 – 7.80
Broad Singlet

(s)
N/A

Exchangeabl

e. Disappears

on D

O shake.

C NMR Data (100 MHz, DMSO-d )
C3 (Ipso): ~140.0 ppm (Quaternary, attached to S)

C6: ~153.0 ppm

C2: ~147.0 ppm

C4: ~134.0 ppm
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C5: ~124.0 ppm

Structural Logic Diagram
The following diagram illustrates the logical flow for assigning the NMR signals based on

electronic effects.

Pyridine-3-sulfonamide Structure

H2 Proton
(Between N and SO2)

H6 Proton
(Adjacent to N)

H5 Proton
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Max Deshielding:
Inductive (-I) from N
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Strong Deshielding:
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Shielding Zone:
Resonance (+M) from N?

~ 9.0 ppm (Singlet-like) ~ 8.8 ppm (Doublet) ~ 7.6 ppm (dd)

Click to download full resolution via product page

Figure 1: Logic flow for assigning aromatic protons based on electronic environments.

Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is the primary tool for confirming the functional group integrity

(Sulfonamide vs. Sulfonic Acid). The diagnostic bands are the S=O stretches.[6]
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Functional
Group

Vibration Mode

Wavenumber
(cm

)

Intensity Notes

Asymmetric

Stretch
3300 – 3380 Medium

Often appears as

a doublet.

Symmetric

Stretch
3200 – 3260 Medium

Asymmetric

Stretch
1330 – 1360 Strong

Primary

Diagnostic.

Symmetric

Stretch
1150 – 1180 Strong

Primary

Diagnostic.

Ring Stretch 1580 – 1590 Medium
Pyridine skeletal

vibration.

Stretch 900 – 920 Weak

Often obscured

in fingerprint

region.

Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) in Positive Mode (

ve) is the standard for sulfonamides. The molecule ionizes readily due to the basic pyridine
nitrogen.

Fragmentation Pathway
Aromatic sulfonamides exhibit a characteristic "rearrangement-elimination" pathway. Unlike

simple cleavage, the sulfonamide often rearranges to eliminate neutral SO

.

Parent Ion:

Base Peak: Often the parent ion in soft ionization.
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Key Fragments:

142: Loss of NH

(17 Da).

95: Loss of SO

(64 Da). This is the signature rearrangement for arylsulfonamides.

78: Pyridine ring fragment

.

Fragmentation Logic Diagram

[M+H]+ 
 m/z 159

- NH3 
 (17 Da)

- SO2 
 (64 Da)

[M-NH3]+ 
 m/z 142

[Pyridine-NH2]+ 
 m/z 95 - HCN Ring Frag 

 m/z 68

Click to download full resolution via product page

Figure 2: ESI(+) Fragmentation pathway. The red path (Loss of SO2) is characteristic of

sulfonamides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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